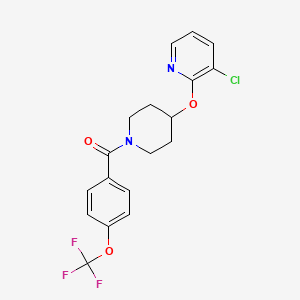

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

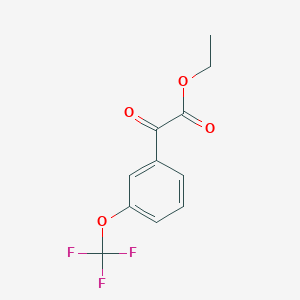

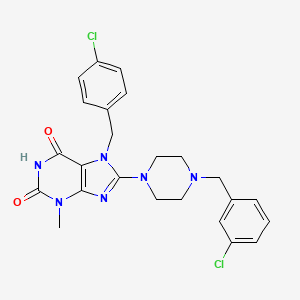

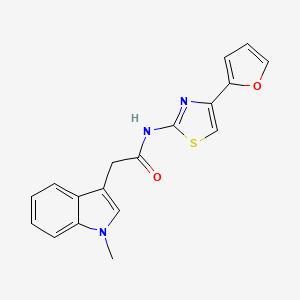

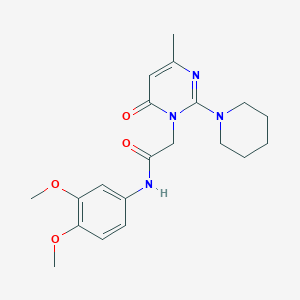

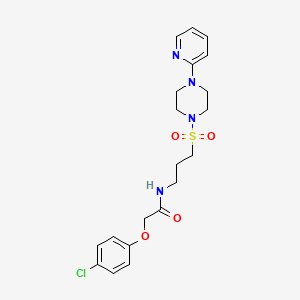

This compound contains several functional groups, including a chloropyridinyl group, a piperidinyl group, and a phenyl group with a trifluoromethoxy substituent. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the methanone (carbonyl) center. The exact structure would depend on the specific stereochemistry at each chiral center .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing nature of the chloro and trifluoromethoxy groups, as well as the basicity of the piperidine nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl group and the basic piperidine nitrogen could impact its solubility and stability .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

- A study detailed the synthesis of a structurally related compound, exploring its thermal, optical, etching, and structural properties alongside theoretical calculations. This research highlights the importance of such compounds in understanding their physical and chemical behaviors (C. S. Karthik et al., 2021).

- Another research effort focused on the crystal structure of an adduct related to the compound of interest, shedding light on molecular interactions and stabilization mechanisms within such complex structures (B. Revathi et al., 2015).

- A side product in the synthesis of a new class of anti-tuberculosis drug candidates was characterized, demonstrating the relevance of closely related compounds in drug development processes (Tamira Eckhardt et al., 2020).

Biomedical Applications

- Research into 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives highlighted their potential antimicrobial activities, suggesting the utility of such compounds in developing new antibacterial and antifungal agents (L. Mallesha & K. Mohana, 2014).

- Another study demonstrated the synthesis and optimization of antitubercular activities in a series of 4-(aryloxy)phenyl cyclopropyl methanols, indicating the potential of structurally similar compounds in treating tuberculosis (S. S. Bisht et al., 2010).

Molecular and Spectroscopic Analysis

- A comprehensive study combined experimental and theoretical approaches to understand the molecular structure, spectroscopic features, quantum chemical aspects, and antimicrobial activity of a related compound. This work emphasizes the multifaceted applications of such chemicals in both theoretical and practical fields (C. Sivakumar et al., 2021).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClF3N2O3/c19-15-2-1-9-23-16(15)26-13-7-10-24(11-8-13)17(25)12-3-5-14(6-4-12)27-18(20,21)22/h1-6,9,13H,7-8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZUDWPGRKIRDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClF3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-methoxyethyl)-5-methyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2711415.png)

![4-methyl-2-phenyl-5-[1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl]-1,3-thiazole](/img/structure/B2711417.png)

![N-(2-chlorobenzyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2711422.png)

![Methyl [(6-chloropyridazin-3-YL)thio]acetate](/img/structure/B2711433.png)

![2-Chloro-N-[5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-yl]acetamide](/img/structure/B2711435.png)